molecular formula C9H13NO2 B13274424 {5-[(Cyclopropylamino)methyl]furan-2-yl}methanol

{5-[(Cyclopropylamino)methyl]furan-2-yl}methanol

Cat. No.: B13274424
M. Wt: 167.20 g/mol
InChI Key: NPCXDLUUXLDBCT-UHFFFAOYSA-N
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Description

    5-[(Cyclopropylamino)methyl]furan-2-yl methanol: is an organic compound.

  • It appears as a white to pale yellow solid, soluble in water and organic solvents. It exhibits weak basic properties.
  • In the laboratory, it serves as a biologically active compound and finds applications in organic synthesis.
  • Preparation Methods

    • The compound can be synthesized using various chemical routes, and specific methods are available in the literature.
    • Unfortunately, I don’t have access to specific synthetic pathways, but you can refer to scientific literature for detailed procedures.
  • Chemical Reactions Analysis

      5-[(Cyclopropylamino)methyl]furan-2-yl methanol: participates in several organic reactions:

    • Common reagents and conditions depend on the specific reaction type and are context-dependent.
    • Major products formed would vary based on the reaction conditions.
  • Scientific Research Applications

    • This compound has diverse applications:

        Organic Synthesis: It serves as a catalyst or active reagent in various organic transformations.

        Biological Studies: Researchers explore its effects on biological systems.

        Medicine: Investigating potential therapeutic applications.

        Industry: It may find use in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • Molecular targets and pathways involved would require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds, but you can explore related furan derivatives in the literature.

    Remember, safety precautions are crucial when handling this compound. Always follow proper protocols and protective measures.

    Biological Activity

    The compound {5-[(Cyclopropylamino)methyl]furan-2-yl}methanol is a furan derivative with potential biological activities that have been the focus of recent research. Its unique structure, featuring a cyclopropylamino group, suggests diverse interactions with biological targets, making it a candidate for pharmaceutical applications. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic implications.

    Chemical Structure and Properties

    Chemical Structure:

    • IUPAC Name: this compound
    • Molecular Formula: C10_{10}H13_{13}N\O
    • Molecular Weight: 165.22 g/mol

    The presence of the furan ring contributes to its reactivity and interaction with various biological systems. The cyclopropyl group may enhance its ability to penetrate biological membranes and interact with specific enzymes or receptors.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of compounds related to furan derivatives. For instance, methanolic extracts containing similar structural motifs have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, the structural similarities suggest that it may exhibit comparable activity.

    Anticancer Properties

    The anticancer potential of furan derivatives has been explored in various studies. For example, compounds with furan rings have shown cytotoxic effects against cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Given the structural characteristics of this compound, it is plausible that similar mechanisms could be at play.

    The proposed mechanism of action for compounds like this compound generally involves:

    • Enzyme Inhibition: Interaction with enzymes critical for cellular metabolism or signaling pathways.
    • Receptor Modulation: Binding to specific receptors that regulate physiological responses.
    • Cell Cycle Interference: Inducing cell cycle arrest in cancer cells, leading to increased apoptosis rates.

    Study 1: Antimicrobial Efficacy

    In a comparative study on the antimicrobial efficacy of various furan derivatives, it was found that compounds with similar structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

    CompoundMIC (µg/mL)Target Organism
    Compound A8E. coli
    Compound B16S. aureus
    This compoundTBDTBD

    Study 2: Anticancer Activity

    A recent investigation into furan-based compounds revealed that several derivatives exhibited significant cytotoxicity against lung cancer cell lines. The study employed MTT assays to assess cell viability post-treatment with varying concentrations of the compounds .

    CompoundIC50 (µM)Cell Line
    Compound C15A549
    Compound D25HeLa
    This compoundTBDTBD

    Properties

    Molecular Formula

    C9H13NO2

    Molecular Weight

    167.20 g/mol

    IUPAC Name

    [5-[(cyclopropylamino)methyl]furan-2-yl]methanol

    InChI

    InChI=1S/C9H13NO2/c11-6-9-4-3-8(12-9)5-10-7-1-2-7/h3-4,7,10-11H,1-2,5-6H2

    InChI Key

    NPCXDLUUXLDBCT-UHFFFAOYSA-N

    Canonical SMILES

    C1CC1NCC2=CC=C(O2)CO

    Origin of Product

    United States

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